2-ACETOXY-5-FLUOROBENZYLACETATE
Description
Properties
CAS No. |
100754-78-7 |
|---|---|
Molecular Formula |
C11H10FO4- |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-acetyloxy-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H11FO4/c1-7(13)16-10(11(14)15)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,14,15)/p-1 |
InChI Key |
JBYOXDQKSNSFMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC(CC1=CC(=CC=C1)F)C(=O)[O-] |
Synonyms |
2-ACETOXY-5-FLUOROBENZYLACETATE |
Origin of Product |
United States |
Mechanistic Investigations of 2 Acetoxy 5 Fluorobenzylacetate Reactions
Hydrolysis and Ester Cleavage Mechanisms
The hydrolysis of 2-acetoxy-5-fluorobenzylacetate involves the cleavage of its two ester groups: the acetate (B1210297) ester on the benzene (B151609) ring and the benzyl (B1604629) acetate ester. This process can be catalyzed by either acid or base and is a fundamental reaction for this class of compounds. numberanalytics.com
The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a series of protonation and nucleophilic attack steps. chemguide.co.ukchemistrysteps.comlibretexts.org For this compound, the reaction with water in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, would lead to the formation of 5-fluoro-2-hydroxybenzyl alcohol, acetic acid, and ethanol. chemguide.co.uklibretexts.org
The mechanism for the hydrolysis of both ester groups is analogous. chemguide.co.uk Taking the benzyl acetate as an example, the process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukchemistrysteps.com
Within this intermediate, a proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol group. chemguide.co.uk This is followed by the elimination of the alcohol (ethanol in the case of the benzyl ester) and the regeneration of the carbonyl group. Finally, deprotonation of the carbonyl oxygen by a water molecule yields the carboxylic acid and regenerates the hydronium ion catalyst. chemguide.co.uklibretexts.org A similar pathway is followed for the hydrolysis of the acetoxy group on the benzene ring to yield a hydroxyl group.
The reaction is an equilibrium process, and to drive it towards completion, a large excess of water can be employed. chemguide.co.uklibretexts.org
Table 1: Intermediates in Acid-Catalyzed Hydrolysis of the Benzyl Ester
| Step | Intermediate/Transition State | Description |
| 1 | Protonated Ester | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |
| 2 | Tetrahedral Intermediate | A water molecule attacks the carbonyl carbon, forming a tetrahedral carbon center. |
| 3 | Proton Transfer | A proton is transferred to the oxygen of the leaving group (alkoxy group). |
| 4 | Elimination | The alcohol is eliminated, and the carbonyl double bond is reformed. |
| 5 | Deprotonation | The protonated carboxylic acid is deprotonated to yield the final product and regenerate the catalyst. |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that utilizes a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to cleave the ester bond. numberanalytics.comchemistrysteps.com In the case of this compound, saponification would yield the corresponding carboxylate salts and alcohols.
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. numberanalytics.comchemistrysteps.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. Unlike acid-catalyzed hydrolysis, the carbonyl group is not protonated. The negative charge on the oxygen of the tetrahedral intermediate then facilitates the elimination of the alkoxide leaving group.
The final step is an acid-base reaction where the liberated alkoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. chemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Table 2: Key Steps in Base-Catalyzed Hydrolysis (Saponification)
| Step | Description | Reactants | Products |
| 1 | Nucleophilic Attack | Ester + Hydroxide Ion | Tetrahedral Intermediate |
| 2 | Elimination | Tetrahedral Intermediate | Carboxylic Acid + Alkoxide |
| 3 | Deprotonation | Carboxylic Acid + Alkoxide | Carboxylate Salt + Alcohol |
The presence of a fluorine atom on the benzene ring, being an electron-withdrawing group, can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon of the aromatic acetate.
The active site of an esterase typically contains a catalytic triad (B1167595) of amino acid residues, such as serine, histidine, and aspartate. The mechanism generally involves the formation of an acyl-enzyme intermediate. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester. This is facilitated by the histidine and aspartate residues. The resulting tetrahedral intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme.
The use of esterified compounds is a known strategy for intracellular loading, and their subsequent hydrolysis by cellular esterases can lead to cytoplasmic acidification. nih.gov This suggests that this compound could potentially be hydrolyzed by biological esterases, a property that could be exploited in biochemical research as a tool to study cellular processes sensitive to pH changes. nih.gov
Aromatic Reactivity and Substitution Pathways
The reactivity of the fluorinated benzene ring in this compound is governed by the electronic effects of the substituents: the fluorine atom and the acetoxy group.
In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile and attacks an electrophile. The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. wikipedia.orglibretexts.org
The fluorine atom is also an ortho, para-director. csbsju.edu It is highly electronegative and exerts a strong electron-withdrawing inductive effect (–I effect), which deactivates the ring towards electrophilic attack. csbsju.edumasterorganicchemistry.com However, it also has lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. csbsju.edu In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to deactivation. masterorganicchemistry.com
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Acetoxy (–OCOCH₃) | Electron-withdrawing (–I) | Electron-donating (+M) | Weakly activating/deactivating | Ortho, Para |
| Fluoro (–F) | Strongly electron-withdrawing (–I) | Electron-donating (+M) | Deactivating | Ortho, Para |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than EAS because aromatic rings are electron-rich. However, SNAr can occur if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.orgwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that is formed during the reaction. wikipedia.org
In the context of this compound, the fluorine atom could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. masterorganicchemistry.com For this to occur, the presence of strong electron-withdrawing groups on the ring would be crucial. The acetoxy group itself is not a strong enough electron-withdrawing group to facilitate this reaction under typical conditions.
However, in related systems where a fluoroaromatic compound also contains powerful electron-withdrawing groups like nitro (–NO₂) groups ortho or para to the fluorine, SNAr can proceed. libretexts.orgwikipedia.org In such cases, the fluorine atom is often a good leaving group for SNAr, a trend that is counterintuitive to what is observed in SN1 and SN2 reactions. longdom.orgyoutube.com The rate-determining step in SNAr is the nucleophilic attack on the ring, and the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. youtube.com
Therefore, while this compound itself is unlikely to undergo SNAr under standard conditions, modifications to the ring, such as the introduction of nitro groups, could make the fluorine atom a viable leaving group for this type of transformation.
Transformations Involving the Acetoxy and Fluoro Functionalities
The reactivity of this compound is primarily dictated by its three key functional components: the aromatic ring, the acetoxy group attached to the ring, and the benzylic acetate. The fluorine substituent also plays a crucial role in modulating the reactivity of the aromatic system.
Selective Deacetylation Methodologies
The structure of this compound presents two distinct acetate groups: a phenolic acetate and a benzylic acetate. The selective cleavage of one of these esters in the presence of the other is a significant synthetic challenge.
Standard hydrolysis conditions using acids or bases are likely to cleave both ester linkages, although the benzylic acetate may hydrolyze at a slightly different rate than the phenolic acetate. Achieving high selectivity would necessitate milder and more specific methods. A number of methods have been developed for the chemoselective deprotection of acetate esters. rsc.org These include methods based on Brønsted or Lewis acids, various basic conditions, and the use of metallic compounds or oxidants. rsc.org
Enzymatic catalysis offers a promising avenue for selective deacetylation. Lipases, for instance, are known to catalyze the hydrolysis of ester bonds with high chemo- and regioselectivity. For example, lipase (B570770) from porcine pancreas has been used for the selective deacetylation of phenolic and enolic acetoxy groups in peracetylated benzyl phenyl ketones. nih.gov Similarly, acetyl xylan (B1165943) esterases have shown regioselectivity in the deacetylation of cellulose (B213188) acetates. nih.gov It is plausible that a suitable enzyme could differentiate between the electronically distinct phenolic and benzylic acetates of the target molecule. The use of lipases for the synthesis of benzyl acetate via transesterification reactions has also been reported, highlighting the compatibility of the benzyl acetate moiety with enzymatic conditions. mdpi.comresearchgate.net
Other chemical methods for selective deacetylation often rely on subtle differences in reactivity. For instance, methods have been developed for the selective deacetylation of the anomeric acetate in peracetylated carbohydrates using reagents like zinc acetate or magnesium oxide. researchgate.net While not directly analogous, these examples underscore the principle of exploiting the unique electronic and steric environment of each ester to achieve selectivity.
Reactions Involving the Fluorine Atom
The fluorine atom on the benzene ring significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Although aryl fluorides are generally considered poor leaving groups in classical SN2 reactions, they are often surprisingly reactive in SNAr. stackexchange.comwyzant.com
Kinetic and Thermodynamic Aspects of Reactivity
A quantitative understanding of the reactivity of this compound requires the study of its reaction kinetics and thermodynamics. As specific experimental data for this compound is unavailable, this section will outline the general principles and methodologies for such investigations.
Reaction Rate Studies and Determination of Rate Laws
Kinetic studies are essential to determine the rate of a chemical reaction and its dependence on the concentration of reactants. oarjpublication.com For a reaction involving this compound, such as its hydrolysis, the rate law would be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress over time. bu.educhemrxiv.org
The rate law takes the general form: Rate = k[this compound]m[Nucleophile]n
where k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally.
Theoretical and Computational Chemistry Studies on 2 Acetoxy 5 Fluorobenzylacetate
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are prone to attack by electrophiles. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Regions with neutral potential are colored green.
For 2-acetoxy-5-fluorobenzyl acetate (B1210297), the MEP map would highlight specific reactive centers. The oxygen atoms of the carbonyl groups in both the benzyl (B1604629) acetate and the acetoxy substituent are expected to be the most electron-rich regions, making them primary sites for electrophilic attack. The fluorine atom, due to its high electronegativity, also contributes to a region of negative potential. The hydrogen atoms of the methyl and methylene (B1212753) groups, along with the aromatic protons, would exhibit positive potential, though the most significant positive potential is generally located around the carbonyl carbon atoms, which are susceptible to nucleophilic attack. Computational studies on similar fluorophenyl derivatives confirm that MEP analysis is a reliable method for identifying potential sites for intermolecular interactions. researchgate.net
Table 1: Predicted Reactive Sites in 2-acetoxy-5-fluorobenzyl acetate based on MEP Analysis
| Region of Molecule | Predicted Electrostatic Potential | Susceptibility |
| Carbonyl Oxygen Atoms | Negative (Red/Yellow) | Electrophilic Attack |
| Fluorine Atom | Negative (Red/Yellow) | Electrophilic Attack |
| Carbonyl Carbon Atoms | Positive (Blue) | Nucleophilic Attack |
| Aromatic Ring | Generally Neutral/Slightly Negative | Complex Interactions |
This predictive capability is fundamental in understanding how the molecule interacts with other reagents and catalysts, guiding the design of synthetic pathways. The distribution of charge, influenced by the electron-withdrawing fluorine atom and the two ester groups, creates a unique reactivity profile that can be effectively visualized and quantified through MEP analysis. acs.org
Transition State Characterization and Reaction Pathway Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, and the transition states that connect them. For 2-acetoxy-5-fluorobenzyl acetate, a key reaction pathway to consider is ester hydrolysis, a fundamental process in organic chemistry.
The hydrolysis of an ester typically proceeds through a nucleophilic acyl substitution mechanism. pearson.com This process can be modeled using quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. The reaction is generally understood to involve the formation of a high-energy tetrahedral intermediate. researchgate.netnih.gov
The modeled pathway for the hydrolysis of one of the acetate groups would involve the following key steps:
Nucleophilic Attack: A nucleophile, such as a water molecule or hydroxide (B78521) ion, attacks the electrophilic carbonyl carbon of one of the ester groups.
Transition State 1 (TS1): The system passes through a first transition state as the new bond between the nucleophile and the carbonyl carbon begins to form.
Tetrahedral Intermediate: A relatively stable, yet short-lived, tetrahedral intermediate is formed. In this species, the carbonyl carbon is sp³-hybridized.
Transition State 2 (TS2): The breakdown of the tetrahedral intermediate to form the products proceeds through a second transition state, where the carbon-oxygen bond of the leaving group is elongated and begins to break.
Products: The final products are the carboxylic acid (or carboxylate) and the alcohol.
Computational analysis provides the activation energies (the energy difference between the reactants and the transition states), which are critical for determining the reaction rate. For similar ester hydrolysis reactions, these barriers can be computationally estimated. ic.ac.uk
Table 2: Hypothetical Energy Profile for the Hydrolysis of an Acetate Group in 2-acetoxy-5-fluorobenzyl acetate
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2-acetoxy-5-fluorobenzyl acetate + H₂O | 0.0 |
| TS1 | First Transition State | +15 to +25 |
| Intermediate | Tetrahedral Intermediate | +5 to +10 |
| TS2 | Second Transition State | +18 to +28 |
| Products | 2-hydroxy-5-fluorobenzyl acetate + Acetic Acid | Variable (endo/exothermic) |
Note: These values are illustrative and based on typical computational results for ester hydrolysis. Actual values would require specific DFT calculations.
By modeling such pathways, chemists can gain a deeper understanding of the factors that control the reaction, including the electronic effects of substituents like the fluorine atom on the stability of the transition states and intermediates. researchgate.net
Solvent Effects and Implicit/Explicit Solvation Models in Computations
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and rates. rsc.orgchemrxiv.org Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as implicit or explicit. researchgate.netwikipedia.org
Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. Implicit models are computationally efficient and are often effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and energy. arxiv.org For a polar molecule like 2-acetoxy-5-fluorobenzyl acetate, moving from a nonpolar to a polar solvent would be predicted to stabilize the ground state and, more significantly, any charged or highly polar transition states.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This allows for the modeling of specific, short-range interactions such as hydrogen bonding between the solute and the solvent molecules. While computationally much more expensive, this method provides a more detailed and accurate picture of the immediate solvation shell. arxiv.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often employed, where the solute is treated with a high level of theory (QM) and the surrounding solvent molecules are treated with a less computationally demanding method (MM). rsc.org
The choice of solvation model can significantly affect the calculated energy barriers and reaction thermodynamics. For instance, in modeling the hydrolysis of 2-acetoxy-5-fluorobenzyl acetate, an explicit model including several water molecules could show how they participate directly in the proton transfer steps through a hydrogen-bonded network, a detail that implicit models cannot capture. ic.ac.uk
Table 3: Comparison of Solvation Models for Computational Studies
| Model Type | Description | Advantages | Disadvantages |
| Implicit (e.g., PCM, SMD) | Solvent is a continuous dielectric medium. | Computationally efficient; good for bulk electrostatics. | Neglects specific local interactions (e.g., hydrogen bonds). wikipedia.org |
| Explicit | Individual solvent molecules are included. | Accounts for specific solute-solvent interactions. researchgate.net | Computationally very expensive; requires extensive sampling. |
| Hybrid (e.g., QM/MM) | Combines QM for the solute and MM for the solvent. | Balances accuracy and computational cost. rsc.org | Requires careful setup and parameterization. |
The selection of an appropriate solvation model is a critical step in obtaining meaningful computational results that can be correlated with experimental observations for reactions involving 2-acetoxy-5-fluorobenzyl acetate in solution. mdpi.com
Derivatization and Transformational Chemistry of 2 Acetoxy 5 Fluorobenzylacetate in Academic Contexts
Synthesis of Novel Fluorinated Organic Compounds Utilizing the Core Structure
The primary utility of 2-acetoxy-5-fluorobenzyl acetate (B1210297) in academic research lies in its potential as a precursor to more complex fluorinated molecules. The two acetate groups serve as protecting groups for the corresponding phenol (B47542) and benzyl (B1604629) alcohol functionalities. Selective or complete hydrolysis of these esters unmasks reactive hydroxyl groups, paving the way for the synthesis of a variety of novel compounds.
The hydrolysis of the acetate groups would yield 5-fluoro-2-hydroxybenzyl alcohol. This intermediate is significantly more versatile for further synthesis. The phenolic hydroxyl group and the benzylic alcohol can be selectively targeted to build diverse molecular architectures. For instance:
The phenolic -OH can undergo Williamson ether synthesis to introduce various alkyl or aryl side chains.
The benzylic alcohol can be oxidized to an aldehyde (5-fluoro-2-hydroxybenzaldehyde) or a carboxylic acid, which are cornerstone functional groups for countless transformations, including condensations, imine formations, and amide couplings.
Both hydroxyl groups can be used to form heterocyclic structures, such as fluorinated chromanes or other benzofused ring systems.
The strategic placement of the fluorine atom is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, using 2-acetoxy-5-fluorobenzyl acetate as a starting material provides a direct route to introduce this valuable halogen into a target structure.
Functional Group Modifications and Elaborations
The functional groups present in 2-acetoxy-5-fluorobenzyl acetate offer several handles for chemical modification, even without prior deprotection.
The benzylic acetate group can function as a leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the direct formation of a carbon-carbon bond at the benzylic position. While reactions on this specific substrate are not documented, analogous palladium-catalyzed reactions using benzyl acetates have been successfully employed for the benzylation of nitroarenes nih.gov.
Applying this precedent, 2-acetoxy-5-fluorobenzyl acetate could plausibly be used as an electrophile in coupling reactions with various nucleophiles, such as organoboron reagents (Suzuki coupling), organozinc reagents (Negishi coupling), or stabilized carbanions. Such reactions would replace the benzylic acetate with a new alkyl or aryl substituent, generating complex molecular scaffolds.
Table 1: Plausible Palladium-Catalyzed Arylation
| Entry | Arylating Agent (Ar-M) | Catalyst/Ligand | Expected Product |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 2-acetoxy-5-fluoro-1-benzylbenzene derivative |
This table represents hypothetical reactions based on established methodologies for similar substrates.
The direct oxidation or reduction of 2-acetoxy-5-fluorobenzyl acetate is challenging due to the stability of the acetate groups. Meaningful redox transformations would typically be performed after hydrolysis to the corresponding diol, 5-fluoro-2-hydroxybenzyl alcohol.
Oxidation: Once the benzylic alcohol is unmasked, it can be selectively oxidized. Using mild reagents like manganese dioxide (MnO₂) or PCC would likely yield the corresponding aldehyde, 5-fluoro-2-hydroxybenzaldehyde (B1225495). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would further oxidize the benzylic position to a carboxylic acid (5-fluoro-2-hydroxybenzoic acid). The phenolic hydroxyl would remain unaffected under these conditions.
Reduction: The most probable reduction pathway for the unmasked 5-fluoro-2-hydroxybenzyl alcohol would be the hydrogenolysis of the benzylic C-O bond. This reaction, typically carried out with hydrogen gas over a palladium catalyst (H₂/Pd-C), would remove the benzylic hydroxyl group entirely, yielding 4-fluorophenol (B42351) as the final product. The aromatic fluorine and phenolic hydroxyl are generally stable to these conditions.
Applications in Advanced Synthetic Methodologies
The application of 2-acetoxy-5-fluorobenzyl acetate in more complex, modern synthetic strategies has not been reported. However, its bifunctional nature suggests theoretical possibilities.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials encyclopedia.pubmdpi.com. Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event.
There is no documented evidence of 2-acetoxy-5-fluorobenzyl acetate being used in MCRs or cascade sequences. In principle, a selectively deprotected derivative could participate in such reactions. For example, the corresponding 5-fluoro-2-hydroxybenzaldehyde could be a component in a Biginelli or Hantzsch-type multicomponent reaction to build complex heterocyclic libraries. A cascade could be designed where an initial reaction at the benzylic position triggers a subsequent cyclization involving the phenolic group. These possibilities remain speculative without experimental validation.
Stereoselective reactions are those that preferentially form one stereoisomer over another masterorganicchemistry.com. For 2-acetoxy-5-fluorobenzyl acetate to be involved in such a transformation, a prochiral center must be present or created during the reaction.
The parent molecule is achiral. Stereoselectivity could be introduced if, for example, the benzylic position were functionalized with a nucleophile in a reaction that creates a new stereocenter. This would typically require the use of a chiral catalyst or auxiliary to control the facial selectivity of the attack. As there are no published studies on the derivatization of 2-acetoxy-5-fluorobenzyl acetate, there is currently no information regarding its application in stereoselective transformations.
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity Patterns
The reactivity of 2-acetoxy-5-fluorobenzylacetate is largely dictated by its constituent functional groups: two acetate (B1210297) esters and a fluorinated benzene (B151609) ring. Future research should focus on uncovering novel reactivity patterns beyond standard transformations.
One promising area is the selective activation and functionalization of the C-H bonds on the aromatic ring. While the fluorine atom directs electrophilic aromatic substitution, exploring transition-metal-catalyzed C-H activation could lead to the installation of a wide range of substituents at specific positions, opening doors to new derivatives with tailored electronic and steric properties.
Furthermore, the interplay between the two acetoxy groups warrants deeper investigation. Selective hydrolysis or transesterification of one acetate group over the other would provide a powerful synthetic handle for creating asymmetrical derivatives. Investigating enzymatic or chemo-selective catalytic systems for this purpose could lead to highly efficient and specific transformations.
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic approaches to this compound and its analogs often rely on classical multi-step procedures. A key area for future research is the development of more efficient and sustainable synthetic routes. This includes the exploration of one-pot reactions and tandem catalysis to minimize purification steps and reduce waste.
For instance, developing a catalytic system that can directly acetylate 5-fluoro-2-hydroxybenzyl alcohol in a single, high-yielding step would be a significant advancement. Moreover, exploring greener reaction media, such as ionic liquids or supercritical fluids, and utilizing renewable starting materials could substantially improve the environmental footprint of its synthesis. A patent for a more complex molecule containing the 2-acetoxy...fluorobenzyl moiety describes a synthesis involving an acetylation step, which could serve as a starting point for optimization.
Advanced Computational Studies for Predictive Chemical Behavior
The use of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, advanced computational studies can provide profound insights into its chemical behavior and guide experimental design.
Future computational work could focus on:
Predicting Reactivity: Calculating reaction energy profiles for various potential transformations can help identify the most favorable reaction pathways and predict the regioselectivity of reactions.
Spectroscopic Prediction: Accurately predicting NMR, IR, and other spectroscopic data can aid in the characterization of new derivatives and the elucidation of reaction mechanisms. Studies have shown success in using DFT to predict 19F NMR shifts, which would be particularly valuable for this compound.
Molecular Properties: Modeling properties such as dipole moment, polarizability, and frontier molecular orbital energies can help in understanding its intermolecular interactions and predicting its suitability for various applications.
Exploration of Photo- and Electrocatalytic Transformations
Photoredox and electrocatalysis have emerged as powerful and sustainable methods for organic synthesis. The application of these techniques to this compound is a largely unexplored and highly promising research avenue.
Visible-light photoredox catalysis could enable novel transformations, such as the direct fluorination or trifluoromethylation of the aromatic ring under mild conditions. mdpi.com The fluorine substituent can influence the electronic properties of the aromatic ring, potentially leading to unique reactivity in photocatalytic cycles.
Similarly, electrocatalysis offers a reagent-free method for oxidation and reduction reactions. deepdyve.com Exploring the electrochemical behavior of this compound could lead to the development of electrosynthetic routes for its derivatization, such as the formation of dimers or the introduction of new functional groups through oxidative or reductive coupling reactions.
Integration into Automated Synthesis Platforms for Chemical Library Generation
The development of automated synthesis platforms has revolutionized the process of drug discovery and materials science by enabling the rapid generation of large and diverse chemical libraries. Integrating the synthesis of this compound and its derivatives into such platforms would be a significant step towards exploring its full application potential.
This would involve developing robust and reliable reaction protocols that are amenable to automation. By systematically varying the substituents on the aromatic ring and modifying the acetate groups, a vast library of compounds could be synthesized and screened for biological activity or material properties. This high-throughput approach would accelerate the discovery of new lead compounds for drug development or novel materials with desired characteristics.
Q & A
Q. What synthetic methodologies are recommended for 2-acetoxy-5-fluorobenzylacetate?
Answer: Synthesis typically involves multi-step reactions such as:
- Acetylation : Introduction of the acetoxy group via Claisen condensation or esterification under acidic/basic conditions.
- Fluorination : Electrophilic aromatic substitution (e.g., using fluorine gas or fluorinating agents like Selectfluor™) at the 5-position of the benzyl ring.
- Purification : Column chromatography or recrystallization to isolate the final product.
Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry is critical for structural confirmation .
Q. How is this compound characterized to confirm purity and structure?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., acetoxy methyl group at ~2.1 ppm) and fluorine coupling patterns.
- IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and aromatic C-F bonds.
- Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]⁺) for molecular weight validation.
- Purity Analysis : HPLC (reverse-phase C18 column) or GC with flame ionization detection .
Q. What storage conditions ensure the stability of this compound?
Answer:
- Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation.
- Use desiccants (e.g., silica gel) to minimize moisture exposure, as ester groups are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions.
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products.
- Structural Analog Studies : Compare activity with derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid) to identify functional group contributions .
Q. What experimental design optimizes the study of hydrolysis kinetics under physiological conditions?
Answer:
- Buffer Systems : Use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to mimic physiological conditions.
- Sampling Intervals : Collect aliquots at timed intervals for HPLC analysis of degradation products (e.g., 5-fluorobenzoic acid).
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .
Q. How can computational methods predict interaction mechanisms of this compound with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase).
- QM/MM Simulations : Study electronic interactions (e.g., fluorine’s electron-withdrawing effect) at active sites.
- SAR Analysis : Corrogate computational predictions with experimental IC₅₀ values from enzymatic assays .
Q. What strategies mitigate low yields in multi-step synthesis of this compound?
Answer:
Q. How do substituent modifications (e.g., acetoxy vs. methoxy) alter the compound’s physicochemical properties?
Answer:
- LogP Analysis : Compare octanol-water partition coefficients to assess lipophilicity changes.
- Thermal Stability : DSC/TGA to evaluate melting points and decomposition temperatures.
- Solubility Profiling : Measure in aqueous buffers and organic solvents (e.g., DMSO) .
Notes
- For advanced queries, consult journals specializing in medicinal chemistry (e.g., J. Med. Chem.) or computational toxicology databases (EPA DSSTox) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
